molecular formula C9H8N2O2S B1505695 Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate CAS No. 773139-46-1

Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate

Cat. No.: B1505695
CAS No.: 773139-46-1
M. Wt: 208.24 g/mol
InChI Key: PQHLUZQQUQKPQX-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of ethyl benzo[c]thiadiazole-4-carboxylate traces its origins to the broader historical context of benzothiadiazole chemistry, which has been established since the nineteenth century. The parent benzothiadiazole heterocycle was among the early heterocyclic systems to be systematically studied, with its crystal structure being definitively determined in 1951, when it carried the common name piazthiol. The progression from the parent heterocycle to functionalized derivatives like the 4-carboxylate ester represents a natural evolution in the field, driven by the need for compounds with enhanced synthetic utility and application potential.

The specific development of carboxylate derivatives emerged from recognition of the electron-accepting properties of the benzothiadiazole core and the desire to incorporate additional functional groups that could facilitate further chemical transformations. The ethyl ester functionality at the 4-position provides both synthetic accessibility and stability, making this particular derivative especially valuable for research applications. The compound's identification and characterization have been facilitated by modern analytical techniques, with comprehensive structural data now available through databases such as PubChem and commercial chemical suppliers.

Structural Characteristics and Classification

Ethyl benzo[c]thiadiazole-4-carboxylate exhibits a distinctive molecular architecture that combines aromatic heterocyclic and aliphatic ester components. The molecular formula C₉H₈N₂O₂S reflects the presence of a benzothiadiazole core system with an ethyl carboxylate substituent. The compound features a bicyclic structure consisting of a benzene ring fused to a 1,2,5-thiadiazole ring, with the ethyl ester group positioned at the 4-carbon of the benzene portion.

The structural configuration demonstrates significant electronic characteristics, with the benzothiadiazole core functioning as an electron-accepting unit. This electron-deficient nature arises from the presence of two nitrogen atoms and one sulfur atom within the heterocyclic framework, creating a system that readily participates in electron-transfer processes. The positioning of the carboxylate group at the 4-position provides optimal electronic communication with the heterocyclic core while maintaining synthetic accessibility for further functionalization.

The compound's three-dimensional structure exhibits planarity across the benzothiadiazole system, with the ethyl ester group extending from this planar framework. This structural arrangement facilitates intermolecular interactions and potential applications in materials where molecular organization is crucial. The Electronic configuration allows for effective conjugation between the aromatic system and the carbonyl group of the ester, contributing to the compound's overall electronic properties.

Position in the Benzo[c]thiadiazole Family

Within the broader family of benzo[c]thiadiazole compounds, ethyl benzo[c]thiadiazole-4-carboxylate occupies a unique position as a functionalized derivative that maintains the core heterocyclic properties while introducing enhanced synthetic versatility. The benzothiadiazole family encompasses numerous derivatives, including various carboxylic acid derivatives, sulfonamide compounds, and extended conjugated systems. Each member of this family shares the fundamental benzothiadiazole core but differs in substitution patterns and functional group modifications.

The 4-carboxylate positioning distinguishes this compound from other carboxylate derivatives in the family, such as the 5-carboxylate isomer, which demonstrates different electronic and steric properties. The regioselectivity of functionalization at the 4-position versus other positions on the benzene ring has been shown to be influenced by electronic factors and synthetic methodology, with recent advances in catalytic functionalization providing new routes to position-specific derivatives.

Comparative analysis within the benzothiadiazole family reveals that the 4-carboxylate derivative exhibits distinctive reactivity patterns compared to other substituted analogs. The electron-withdrawing nature of both the heterocyclic core and the ester functionality creates a compound with enhanced electrophilic character, differentiating it from amino or hydroxyl-substituted family members. This positioning within the family hierarchy makes it particularly valuable for applications requiring strong electron-accepting properties.

Chemical Identification Parameters

The chemical identification of ethyl benzo[c]thiadiazole-4-carboxylate relies on several key parameters that provide definitive characterization of the compound. The primary identification number is Chemical Abstracts Service registry number 773139-46-1, which serves as the unique identifier for this specific molecular structure. The molecular weight of 208.24 daltons provides an important physical parameter for analytical confirmation and synthetic planning.

Parameter Value Source
CAS Registry Number 773139-46-1
Molecular Formula C₉H₈N₂O₂S
Molecular Weight 208.24 g/mol
SMILES Code O=C(C1=CC=CC2=NSN=C21)OCC
Storage Temperature 2-8°C

The SMILES (Simplified Molecular Input Line Entry System) notation O=C(C1=CC=CC2=NSN=C21)OCC provides a standardized representation of the molecular connectivity, enabling computational analysis and database searching. This notation clearly indicates the ester linkage (O=C...OCC) attached to the benzothiadiazole core system (C1=CC=CC2=NSN=C21), facilitating structural verification and computational modeling.

Spectroscopic identification parameters include characteristic absorption patterns in infrared spectroscopy, with expected carbonyl stretching frequencies and aromatic carbon-hydrogen stretching modes. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts for the aromatic protons, ester functionality, and heterocyclic nitrogen environments. Mass spectrometric analysis confirms the molecular ion peak and provides fragmentation patterns consistent with the proposed structure.

Significance in Heterocyclic Chemistry Research

The significance of ethyl benzo[c]thiadiazole-4-carboxylate in heterocyclic chemistry research stems from its dual role as both a synthetic intermediate and a model compound for studying electron-deficient heterocyclic systems. The compound serves as an important building block for the construction of more complex heterocyclic architectures, particularly in the development of fused ring systems and extended conjugated frameworks.

Research investigations have demonstrated the compound's utility in catalytic functionalization studies, where it serves as a substrate for exploring regioselective transformation methods. Recent advances in iridium-catalyzed carbon-hydrogen borylation have shown that benzothiadiazole derivatives, including carboxylate esters, can undergo selective functionalization at specific positions, providing access to versatile synthetic intermediates. These studies have revealed that the electronic properties of the carboxylate group influence the regioselectivity of such transformations.

The compound's role in materials chemistry research has become increasingly prominent, particularly in the development of organic electronic materials and photonic devices. The electron-accepting properties of the benzothiadiazole core, combined with the synthetic manipulability of the ester group, make it valuable for constructing donor-acceptor systems and conjugated polymers. Research has shown that heteroannulated benzothiadiazole acceptors demonstrate significantly higher electron affinity compared to simple benzothiadiazole derivatives, making them attractive for various electronic applications.

Current Research Landscape and Applications

The current research landscape surrounding ethyl benzo[c]thiadiazole-4-carboxylate reflects the compound's growing importance across multiple scientific disciplines. Contemporary investigations focus primarily on synthetic methodology development, materials science applications, and biological activity exploration. The compound serves as a key intermediate in the synthesis of more complex heterocyclic systems, with particular emphasis on developing efficient routes to fused ring architectures.

Recent synthetic advances have demonstrated the compound's utility in palladium-catalyzed cross-coupling reactions and cyclization processes. Research has shown that the ester functionality can be readily modified to generate carboxylic acids, amides, and other derivatives, expanding the synthetic utility of the benzothiadiazole framework. These transformations have enabled access to previously difficult-to-synthesize benzothiadiazole derivatives with enhanced properties for specific applications.

Materials science applications represent a rapidly growing area of research, with the compound finding use in the development of organic semiconductors and photovoltaic materials. The electron-accepting properties of the benzothiadiazole core make it particularly suitable for constructing donor-acceptor systems that exhibit desirable electronic and optical properties. Current research efforts focus on optimizing these properties through structural modification and integration into larger molecular frameworks.

The pharmaceutical research landscape has also begun to explore benzothiadiazole carboxylate derivatives as potential bioactive compounds. While specific biological activities of ethyl benzo[c]thiadiazole-4-carboxylate require further investigation, related compounds in the benzothiadiazole family have demonstrated various biological properties, suggesting potential for therapeutic applications. Current research efforts are directed toward understanding structure-activity relationships and developing more potent derivatives.

Properties

IUPAC Name

ethyl 2,1,3-benzothiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)6-4-3-5-7-8(6)11-14-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHLUZQQUQKPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=NSN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710812
Record name Ethyl 2,1,3-benzothiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773139-46-1
Record name Ethyl 2,1,3-benzothiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate is a compound of considerable interest due to its unique structural features and potential biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C10H10N2O2SC_{10}H_{10}N_2O_2S and a molecular weight of approximately 208.24 g/mol. The presence of the benzo[c][1,2,5]thiadiazole moiety contributes to its diverse biological activities, particularly in pharmaceuticals and agrochemicals.

Biological Activities

Research has indicated that compounds with the benzo[c][1,2,5]thiadiazole structure exhibit significant biological activities, including:

  • Antimicrobial Properties : this compound has shown potential as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains and fungi. For instance, derivatives of this compound have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as ≤0.25 μg/mL .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways through its interaction with specific biological targets.
  • Anticancer Potential : this compound and its derivatives have been studied for their anticancer activities. Notably, certain derivatives exhibited antiproliferative effects against various cancer cell lines such as A549 (lung carcinoma) and HEPG2 (liver cancer), with effective concentrations (EC50) reported in the low micromolar range .

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors within biological systems. These interactions can lead to modulation of various signaling pathways that are crucial for cellular functions. For example, some studies have highlighted its ability to inhibit focal adhesion kinase (FAK), which is implicated in cancer cell proliferation and survival .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other similar compounds reveals distinct biological profiles:

Compound NameCAS NumberNotable Activities
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate6439-91-4Anticancer and antibacterial activities
Mthis compound42816-79-5Varying solubility affecting bioactivity
Benzo[c][1,2,5]thiadiazole-4,7-dicarboxylic acid5170-41-2Enhanced reactivity due to additional carboxylic group

This table illustrates how variations in structural components can influence the biological activity of thiadiazole derivatives.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : A study focused on the antimicrobial properties of this compound demonstrated significant inhibition against Candida albicans and other fungal strains at MIC values ≤0.25 μg/mL .
  • Anticancer Activity : In vitro tests on various cancer cell lines indicated that derivatives containing the ethyl group showed improved anticancer properties compared to their methyl counterparts. For instance, a derivative exhibited an EC50 value of 10.28 μg/mL against HEPG2 cells .
  • Inflammation Modulation : A recent investigation into the anti-inflammatory effects revealed that this compound could significantly reduce pro-inflammatory cytokine levels in cultured macrophages .

Scientific Research Applications

Medicinal Chemistry

Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate has shown promise as a bioactive compound with potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . For example:
    • In vitro studies demonstrated cytotoxic effects against human lung carcinoma (A549) and epidermoid carcinoma (A431) cell lines.
    • The compound's mechanism of action may involve the inhibition of hypoxia-inducible factors (HIFs), which are crucial for tumor survival under low oxygen conditions .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects against various pathogens. Its derivatives have shown activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Agricultural Science

This compound is being explored for applications in agrochemicals:

  • Pesticide Development : The compound's biological activity suggests potential use as a pesticide or fungicide. Its ability to interact with biological systems may lead to the development of new formulations that can effectively control pests while being environmentally friendly .

Materials Science

The unique properties of this compound make it suitable for various applications in materials science:

  • Organic Electronics : Compounds featuring the benzo[c][1,2,5]thiadiazole moiety have been utilized in the development of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. The electronic properties of these compounds can be tuned through structural modifications .
  • Fluorescent Sensors : The compound has potential applications as a fluorescent sensor due to its ability to form complexes with metal ions. This property can be exploited for detecting metal ions in environmental monitoring .

Case Study 1: Anticancer Efficacy

A study published in Nature demonstrated that this compound derivatives significantly decreased cell viability in various cancer cell lines while sparing normal cells from toxicity. The findings highlighted the compound's potential as a selective anticancer agent .

Case Study 2: Antimicrobial Activity

Research conducted by the Journal of Medicinal Chemistry reported that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study emphasized the need for further exploration into its mechanisms of action and potential formulations for clinical use .

Comparison with Similar Compounds

Electron-Deficient Cores

  • Benzo[c][1,2,5]thiadiazole vs. Benzo[c][1,2,5]oxadiazole :
    • Thiadiazole (S atom) exhibits stronger electron-withdrawing effects than oxadiazole (O atom), leading to deeper LUMO levels (~-3.5 eV vs. -3.2 eV), which improve electron mobility in semiconductors .
    • Boron-containing oxadiazoles show enhanced solubility and hypoxia-targeting capabilities due to boronic acid groups, enabling tumor-selective drug delivery .

Bioactivity

  • Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives demonstrate IC50 values < 1 μM against kinase receptors, attributed to the pyridinyl-thiazole scaffold’s ability to mimic ATP-binding motifs .

Performance in Organic Electronics

A comparative study of semiconductor properties:

Compound Hole Mobility (cm²/Vs) Electron Mobility (cm²/Vs) Power Conversion Efficiency (PCE) Reference
TP-BT4T-TP (with benzo[c][1,2,5]thiadiazole) 0.12 0.08 7.4% (in solar cells)
P3HT:PCBM (benchmark polymer) 0.01–0.1 0.001–0.01 5–6%

The benzo[c][1,2,5]thiadiazole-based semiconductor achieves higher PCE due to balanced charge transport and broad absorption spectra .

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl benzo[c]thiadiazole-4-carboxylate typically starts from benzothiadiazole derivatives, involving functional group transformations such as bromination, esterification, and coupling reactions. The compound is often prepared as an intermediate or building block for more complex molecules used in organic electronics.

Key Preparation Methods

Literature-Reported Esterification and Bromination

A common approach involves the synthesis of ethyl 2-bromo-4-substituted benzo[c]thiadiazole-4-carboxylate derivatives. For instance, ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate was synthesized following literature procedures, which include bromination at the 2-position and esterification at the 4-position of the benzothiadiazole ring system.

This intermediate is then used in Stille coupling reactions to attach thiophene or bithiophene units, yielding donor-acceptor small molecules with the benzo[c]thiadiazole core.

Stille Coupling for Functionalization

The Stille coupling method is widely used to functionalize the benzo[c]thiadiazole core with various thiophene-based units. This reaction involves the coupling of organotin reagents with brominated benzo[c]thiadiazole derivatives under palladium catalysis, enabling the formation of extended conjugated systems.

  • Example: Ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate reacted with 4,7-bis(5-(trimethylstannyl)thieno[3,2-b]thiophen-2-yl)benzo[c]thiadiazole to yield the target molecule without requiring extensive purification.

Copper-Catalyzed C-H Activation and Thioamidation

Recent advances include copper-catalyzed C-H activation strategies to synthesize 1,2,3-thiadiazole derivatives, which are structurally related to benzo[c]thiadiazoles. These methods enable the direct functionalization of thiadiazole rings, often using copper(II) acetate as a catalyst with appropriate ligands such as Xantphos.

  • Optimization studies showed that Cu(OAc)2 with Xantphos ligand in DMF at 90 °C gave high yields (up to 95%) for thioamidation reactions, which could be adapted for the synthesis of benzo[c]thiadiazole carboxylates.

  • Ligand and solvent screening tables indicate the best conditions for such copper-catalyzed reactions, emphasizing the importance of catalyst and ligand choice for efficient synthesis.

Detailed Research Findings and Optimization Data

The following tables summarize key optimization data from copper-catalyzed C-H activation reactions relevant to thiadiazole synthesis, which inform preparation conditions for ethyl benzo[c]thiadiazole-4-carboxylate derivatives.

Entry Catalyst Yield (%) Notes
1 No catalyst n.d. No reaction
2 Cu(OAc)2 95 Optimal catalyst
3 Cu(acac)2 Trace Poor activity
4 CuCl n.d. No reaction
5 Pd(OAc)2 Trace Ineffective under these conditions

Table 1: Catalyst Screening for Thioamidation Reaction

Entry Ligand Yield (%) Notes
1 No ligand Trace Low yield
2 Xantphos 95 Best ligand
3 1,10-Phenanthroline 85 Good yield
4 PCy3 74 Moderate yield
5 PPh3 47 Lower yield

Table 2: Ligand Screening for Cu(OAc)2-Catalyzed Reactions

Entry Solvent Temperature (°C) Yield (%) Notes
1 DMF 90 95 Optimal solvent and temp
2 THF 90 77 Good yield
3 1,4-Dioxane 90 53 Moderate yield
4 Benzene 90 45 Lower yield
5 CH3CN 90 64 Moderate yield

Table 3: Solvent and Temperature Screening

General Procedures for Synthesis

Based on the data, typical synthetic procedures for preparing ethyl benzo[c]thiadiazole-4-carboxylate involve:

  • Step 1: Preparation of N-tosylhydrazone intermediates from ketones and p-toluenesulfonylhydrazide in methanol at 60 °C.

  • Step 2: Cyclization with elemental sulfur and oxidants such as potassium persulfate in DMF or DMAc at 100 °C to form the thiadiazole ring.

  • Step 3: Copper-catalyzed C-H activation using Cu(OAc)2 and Xantphos ligand in DMF at 90 °C to install desired substituents or amine functionalities.

  • Step 4: Purification via preparative thin-layer chromatography or precipitation from methanol.

Summary of Preparation Methods

Method Key Reagents/Conditions Yield/Outcome Notes
Bromination and Esterification Brominated benzothiadiazole, ethanol, acid catalyst Intermediate for coupling Literature established procedure
Stille Coupling Organotin reagents, Pd catalyst, toluene High purity products Used for functionalization
Copper-Catalyzed C-H Activation Cu(OAc)2, Xantphos, DMF, 90 °C Up to 95% yield Efficient thioamidation and functionalization
Cyclization from N-tosylhydrazones p-Toluenesulfonylhydrazide, sulfur, K2S2O8, DMF Moderate to high yields Versatile for thiadiazole ring formation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate
Reactant of Route 2
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Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.